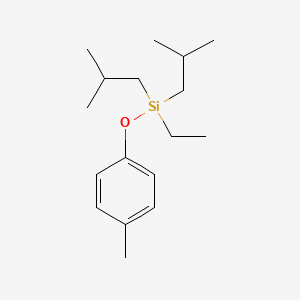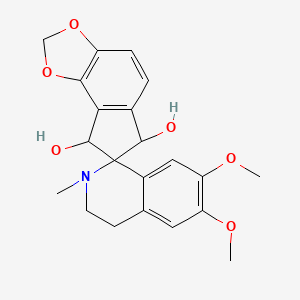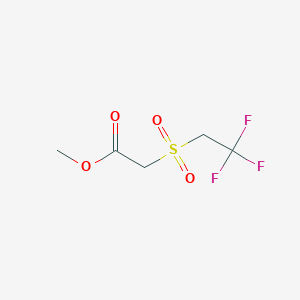![molecular formula C20H17N3O3 B14604562 N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea CAS No. 58283-15-1](/img/structure/B14604562.png)
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is an organic compound that features a unique combination of functional groups, including a benzyloxy group, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated precursor under basic conditions.
Pyridine-2-carbonyl Intermediate: The pyridine-2-carbonyl group can be synthesized via the acylation of pyridine with an appropriate acyl chloride.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the pyridine-2-carbonyl intermediate in the presence of a urea derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzyloxy and pyridine groups can facilitate specific interactions with biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]carbamate
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]thiourea
- N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]amide
Uniqueness
N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea is unique due to the specific combination of functional groups it possesses. The presence of both a benzyloxy group and a pyridine ring in the same molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
58283-15-1 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-phenylmethoxy-5-(pyridine-2-carbonyl)phenyl]urea |
InChI |
InChI=1S/C20H17N3O3/c21-20(25)23-17-12-15(19(24)16-8-4-5-11-22-16)9-10-18(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H3,21,23,25) |
InChI Key |
NVMIFORSVIYBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C3=CC=CC=N3)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)




